N-Acetyl-DL-alanine CAS number 1115-69-1
N-Acetyl-DL-alanine CAS number 1115-69-1
An In-Depth Technical Guide to N-Acetyl-DL-alanine (CAS 1115-69-1)
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Acetyl-DL-alanine, tailored for researchers, scientists, and professionals in drug development. The content moves from fundamental chemical and physical properties to synthesis, analysis, and key applications, with an emphasis on the scientific rationale behind the methodologies presented.
Introduction and Core Concepts
N-Acetyl-DL-alanine is the N-acetylated derivative of DL-alanine, a racemic mixture of the D- and L-enantiomers of the amino acid alanine.[1][2] The addition of the acetyl group to the nitrogen atom modifies the molecule's polarity, reactivity, and biological interactions compared to the parent amino acid. This modification makes it a valuable intermediate in various synthetic processes, particularly in pharmaceuticals and peptide chemistry.[1][3] Understanding its properties is crucial for its effective use as a building block in complex molecular synthesis.[3]
Physicochemical Properties and Specifications
The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques.
Chemical Identity
dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];
} caption [label="Figure 1: Chemical Structure of N-Acetyl-DL-alanine", shape=plaintext, fontcolor="#202124"];
The IUPAC name for this compound is 2-acetamidopropanoic acid.[4] It is a racemic mixture, meaning it contains equal amounts of N-Acetyl-D-alanine and N-Acetyl-L-alanine.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of N-Acetyl-DL-alanine. This data is essential for experimental design, from calculating molar equivalents in a reaction to selecting appropriate analytical instrumentation.
| Property | Value | Source(s) |
| CAS Number | 1115-69-1 | [1][4][5] |
| Molecular Formula | C₅H₉NO₃ | [1][4] |
| Molecular Weight | 131.13 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 135-140 °C (275-284 °F) | [6] |
| Solubility | Soluble in water and methanol. | [5][6] |
| Purity (Typical) | >98% (HPLC) | [3] |
Synthesis and Purification Workflow
The most common laboratory-scale synthesis of N-Acetyl-DL-alanine involves the acetylation of DL-alanine. The choice of acetylating agent and reaction conditions is critical to achieving high yield and purity while minimizing side reactions.
Experimental Protocol: Acetylation of DL-Alanine
This protocol is based on established acetylation methods for amino acids.[7] The use of acetic anhydride in an acetic acid solvent is a standard and efficient method.
Rationale: Acetic acid serves as a compatible solvent that can be easily removed under vacuum. Acetic anhydride is a powerful acetylating agent. Using a slight molar excess of the amino acid relative to the anhydride ensures the complete consumption of the anhydride, simplifying purification. The temperature range is chosen to ensure a reasonable reaction rate without significant decomposition.[7]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend DL-alanine in glacial acetic acid. The concentration should be less than 3 moles of alanine per liter of acetic acid.[7]
-
Reagent Addition: While stirring, slowly add 1.0 to 1.1 molar equivalents of acetic anhydride to the suspension.
-
Heating: Heat the reaction mixture to a temperature between 60°C and 150°C.[7] Monitor the reaction progress by a suitable method (e.g., TLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the acetic acid solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid or thick oil.[7]
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the white crystals by vacuum filtration, washing with a small amount of ice-cold water. Dry the purified N-Acetyl-DL-alanine in a vacuum oven to a constant weight. A typical yield is in the range of 78-83% with a purity of 98.7-99%.[7]
Analytical Methodologies
Accurate characterization is non-negotiable in research and development. For N-Acetyl-DL-alanine, key analytical goals include confirming identity, assessing purity, and, crucially, separating the D- and L-enantiomers.
Purity Assessment via HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of N-Acetyl-DL-alanine. A reversed-phase method is typically employed.
Rationale: Reversed-phase HPLC separates compounds based on hydrophobicity. N-Acetyl-DL-alanine is a polar molecule, requiring a highly aqueous mobile phase for retention on a C18 column. A UV detector is suitable as the amide bond provides sufficient chromophore for detection at low wavelengths (e.g., 210-225 nm).[8]
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10mM ammonium acetate, pH 4.5-7.0) and an organic modifier like methanol or acetonitrile.[8]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV at 210 nm or 225 nm.[8]
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject 5-10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Chiral Separation
As a racemic mixture, separating the D and L enantiomers is often necessary, especially when it is used as a starting material for stereospecific drugs. This can be achieved either preparatively through enzymatic resolution or analytically via chiral chromatography.
Method 1: Enzymatic Resolution
Aminoacylase enzymes exhibit high stereospecificity, catalyzing the hydrolysis of the N-acetyl group from the L-enantiomer while leaving the D-enantiomer untouched.[9] This process is highly efficient for the preparative scale separation of L-amino acids. The resulting mixture of L-alanine and N-Acetyl-D-alanine can then be separated based on their different chemical properties (e.g., solubility, charge). Optimal conditions for such reactions, including pH, temperature, and substrate concentration, are critical for maximizing conversion rates.[9]
Method 2: Chiral HPLC Analysis
For analytical-scale separation, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Rationale: CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T), create a chiral environment.[10] The enantiomers of N-Acetyl-DL-alanine form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes results in their separation.
Protocol: Chiral HPLC
-
Column: Chiral stationary phase (e.g., CHIROBIOTIC T, CHIRALPAK AGP).[8][10]
-
Mobile Phase: Typically a polar organic or reversed-phase mode. For example, a mobile phase of 10mM ammonium acetate in water (pH 4.5) can be effective.[8]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Column temperature is a critical parameter and is often maintained at a specific value (e.g., 20°C) to ensure reproducibility.[8]
-
Detection: UV at 210-225 nm.
Applications in Research and Drug Development
The utility of N-Acetyl-DL-alanine stems from its role as a protected form of alanine, making it a key reagent in several advanced applications.
-
Peptide Synthesis: As an N-protected amino acid, it can be used as a building block in the synthesis of peptides and peptidomimetics.[2] The acetyl group prevents unwanted polymerization at the N-terminus during coupling reactions.
-
Pharmaceutical Intermediate: It serves as a crucial starting material in the synthesis of more complex molecules. For instance, it has been used as a reagent in the development of novel agents for treating epilepsy.[1]
-
Chiral Resolution Studies: It is a common substrate for identifying and characterizing aminoacylase enzymes. The D- and L-forms are also used to study the binding specificity of molecules like the antibiotic vancomycin.[11]
-
Metabolomics Research: N-acetylated amino acids are a class of endogenous metabolites.[12][13] Pure standards like N-Acetyl-DL-alanine are essential for developing and validating analytical methods to quantify these metabolites in biological samples, which can serve as biomarkers for health and disease.[12][14]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical. While N-Acetyl-DL-alanine is not classified as acutely hazardous, proper precautions must be taken.[5]
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[15] It is important to avoid breathing dust and ensure handling occurs in a well-ventilated area.[15]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.[15][16]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Recommended storage temperatures are often between 2-8°C for long-term stability.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
N-Acetyl-DL-alanine (CAS 1115-69-1) is more than just a simple derivative of alanine. It is a versatile and valuable tool for the scientific community, particularly in organic synthesis and pharmaceutical development. Its well-defined properties, established synthesis routes, and diverse analytical methodologies make it a reliable building block for creating complex, high-value molecules. A thorough understanding of its chemistry, from synthesis to chiral separation, empowers researchers to leverage its full potential in their innovative work.
References
- N-Acetyl-L-alanine(97-69-8) - ChemicalBook. (n.d.).
- Safety Data Sheet N-Acetyl-L-alanine. (n.d.). Metsci.
- N-Acetyl-L-alanine | C5H9NO3 | CID 88064. (n.d.). PubChem, NIH.
- N-Acetyl-DL-alanine | C5H9NO3 | CID 7345. (n.d.). PubChem.
- Chemical Properties of N-Acetyl-dl-alanine methylamide (CAS 34276-27-2). (n.d.). Cheméo.
- N-Acetyl-L-alanine 99 97-69-8. (n.d.). Sigma-Aldrich.
- CAS No : 1115-69-1 | Product Name : N-Acetyl-DL-alanine. (n.d.). Pharmaffiliates.
- Understanding Human Endogenous Metabolites: The Case of N-Acetyl-L-alanine. (2026, January 19).
- Synthesis of N-acetyl-N-methyl-L-alanine. (n.d.). PrepChem.com.
- N-Acetyl-DL-alanine 1115-69-1. (n.d.). TCI EUROPE N.V.
- N-Acetyl-DL-Alanine. (n.d.).
- Optimizing Organic Synthesis with High-Purity N-Acetyl-DL-Alanine. (2025, October 24).
- N-acetyl-D-alanine | C5H9NO3 | CID 132213. (n.d.). PubChem, NIH.
- N-Acetyl-DL-Alanine. (n.d.). Yoneyama Yakuhin Kogyo.Co.,Ltd.
- L-Alanine, N-acetyl-(CAS# 1115-69-1 ). (n.d.). Angenechemical.com.
- SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific.
- Alanine [Natural Amino Acid Derivatives]. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
- N-Acetyl-D-alanine 19436-52-3. (n.d.). Sigma-Aldrich.
- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. (n.d.). Google Patents.
- 3844 N-Acetyl-DL-alanine (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). (n.d.). Bio-Rad.
- Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. (2025, August 6).
- N-acetyl-L-alanine ameliorates atopic dermatitis-like symptoms by suppressing Th2 differentiation in DNFB-induced NC/Nga mice. (n.d.). PubMed.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- N-acetyl alanine acid. (n.d.). Sigma-Aldrich.
- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (n.d.).
- Showing metabocard for N-Acetyl-DL-alanine (HMDB0255053). (2021, September 11).
- Thermo Scientific Chemicals N-Acetyl-DL-alanine, 97+%. (n.d.).
- Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. (n.d.). J-Stage.
- N-Acetyl-L-alanine. (n.d.). Selleck Chemicals.
- N-acetyl-beta-alanine deacetylase. (n.d.). Wikipedia.
- HPLC Methods for analysis of Alanine. (n.d.). HELIX Chromatography.
- N-Acetyl-dl-alanine methylamide. (n.d.). NIST WebBook.
- Chiral Separation of Alanine Enantiomers: Application Notes and Protocols. (n.d.). Benchchem.
- [Application]N-acetyl-DL-Phenylalanine. (2017, July 26). 씨티케이.
- Amino acid. (n.d.). Wikipedia.
- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022, January 3). NIH.
- DL-Alanine: A bio-based monomer for multi-field applications. (2024, December 25). AHB Global.
- Analysis of Amino Acids by HPLC. (2010, June 24). Agilent.
- Recent Advances in Chiral Analysis of Proteins and Peptides. (2021, July 29). MDPI.
- CAS 1115-69-1 | N-Acetyl-DL-alanine Supplier. (n.d.). Clinivex.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. labsolu.ca [labsolu.ca]
- 7. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 8. 씨티케이 - [Application]N-acetyl-DL-Phenylalanine [ct-k.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. hmdb.ca [hmdb.ca]
- 15. sds.metasci.ca [sds.metasci.ca]
- 16. fishersci.com [fishersci.com]
